2,4-dimethylhexanoic acid
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Overview
Description
2,4-Dimethylhexanoic acid is an organic compound with the molecular formula C8H16O2 It is a branched-chain carboxylic acid, characterized by the presence of two methyl groups attached to the second and fourth carbon atoms of the hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of malonic ester with appropriate alkyl halides, followed by hydrolysis and decarboxylation. The steps are as follows:
Deprotonation: Malonic ester is deprotonated using a weak base to form an enolate.
Alkylation: The enolate undergoes an S_N2 reaction with an alkyl halide to form a new carbon-carbon bond.
Hydrolysis: The ester is hydrolyzed under acidic conditions to yield a carboxylic acid.
Decarboxylation: Heating the carboxylic acid results in decarboxylation, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
2,4-Dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted carboxylic acids.
Scientific Research Applications
2,4-Dimethylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be utilized in the study of metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic properties, including anti-inflammatory and antimicrobial effects, is ongoing.
Mechanism of Action
The mechanism by which 2,4-dimethylhexanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in fatty acid metabolism, influencing their activity and altering metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,4-Dimethylhexanoic acid can be compared with other branched-chain carboxylic acids, such as:
- 2-Methylhexanoic acid
- 3-Methylhexanoic acid
- 4-Methylhexanoic acid
Uniqueness: The presence of two methyl groups at specific positions in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from other similar compounds, which may have different substitution patterns and, consequently, different chemical behaviors .
Properties
CAS No. |
70621-82-8 |
---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
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